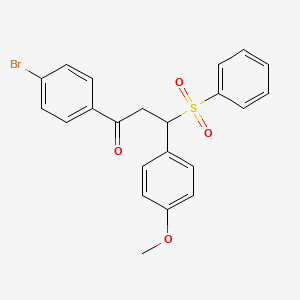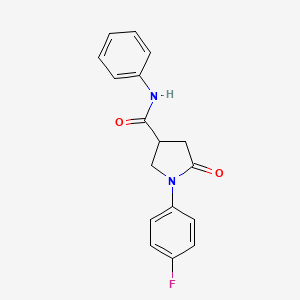![molecular formula C18H19NO3 B5191801 1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as DAPK, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as a tool for studying biological processes and as a potential therapeutic agent for a variety of diseases.
Mécanisme D'action
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one functions as a serine/threonine kinase, which means that it is involved in the phosphorylation of target proteins. This compound has been found to regulate a variety of cellular processes, including cell death, cytoskeletal dynamics, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis, the regulation of cytoskeletal dynamics, and the modulation of gene expression. This compound has also been found to play a role in the regulation of immune responses and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one in lab experiments is its versatility. This compound can be used to study a wide range of biological processes, and has been found to be effective in a variety of experimental systems. However, one limitation of using this compound is that it can be difficult to work with, particularly in terms of its solubility and stability.
Orientations Futures
There are many potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one. One area of interest is the development of new therapeutic agents that target this compound, particularly for the treatment of cancer. Another area of interest is the study of the role of this compound in other biological processes, such as inflammation and immune responses. Additionally, there is a need for further research into the mechanisms by which this compound regulates cellular processes, as this could lead to the development of new tools for studying these processes.
Méthodes De Synthèse
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-methylaniline in the presence of a base, such as sodium hydroxide. The resulting product is then subjected to further reactions to produce the final compound.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one has been used extensively in scientific research, particularly in the study of cell death and apoptosis. This compound has been found to play a key role in regulating these processes, and has been used as a tool to study the mechanisms involved. This compound has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-4-5-7-15(13)19-11-10-16(20)14-8-9-17(21-2)18(12-14)22-3/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAHVMAIMIVTPB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)
![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)


![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)